molecular formula C8H12N4O B7926182 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide

2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926182
M. Wt: 180.21 g/mol
InChI Key: ZWACSSKLYBGFNQ-UHFFFAOYSA-N
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Description

2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmacology. It is characterized by the presence of an amino group, a pyrazine ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the reaction of 2-aminoacetamide with a pyrazine derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide
  • 2-Amino-N-(1-pyrazin-2-yl-ethyl)-butyramide
  • 2-Amino-N-(1-pyrazin-2-yl-ethyl)-valeramide

Uniqueness

2-Amino-N-(1-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-amino-N-(1-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6(12-8(13)4-9)7-5-10-2-3-11-7/h2-3,5-6H,4,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACSSKLYBGFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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